molecular formula C46H31MnN4O2 B1419036 Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide CAS No. 58356-65-3

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

Cat. No.: B1419036
CAS No.: 58356-65-3
M. Wt: 726.7 g/mol
InChI Key: IUNFPUADXGWKIY-UHFFFAOYSA-M
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Description

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is a complex compound that combines the properties of acetic acid, manganese ions, and a tetraphenylporphyrin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide typically involves the metallation of 5,10,15,20-tetraphenylporphyrin with manganese ions. One common method is the Lindsey protocol, which uses catalytic boron trifluoride etherate (BF3·Et2O) and triethyl orthoacetate as the condensing system, with chloranil as the oxidant . This method can achieve yields as high as 50-55%. Another approach involves the use of dichlorodicyanoquinone (DDQ) as the oxidant, although this typically results in lower yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide can undergo various chemical reactions, including:

    Oxidation: The manganese center can participate in redox reactions, making the compound useful as a catalyst in oxidation processes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as chloranil and DDQ. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce various functionalized porphyrins.

Mechanism of Action

The mechanism by which acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide exerts its effects involves the coordination of manganese ions within the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating electron transfer processes. The porphyrin ring’s conjugated system also enables the compound to absorb light and generate reactive oxygen species, which are crucial for its applications in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-tetraphenylporphyrin: The parent compound without the manganese center.

    Manganese(III) porphyrins: Similar compounds with different oxidation states of manganese.

    Iron(III) porphyrins: Analogous compounds with iron instead of manganese.

Uniqueness

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is unique due to its specific combination of acetic acid, manganese ions, and the tetraphenylporphyrin structure. This combination imparts distinct redox properties and photophysical characteristics, making it particularly useful in catalysis and photodynamic therapy .

Properties

CAS No.

58356-65-3

Molecular Formula

C46H31MnN4O2

Molecular Weight

726.7 g/mol

IUPAC Name

manganese(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;acetate

InChI

InChI=1S/C44H28N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1

InChI Key

IUNFPUADXGWKIY-UHFFFAOYSA-M

SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mn+2]

Canonical SMILES

CC(=O)[O-].[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 2
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 3
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 4
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 5
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 6
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

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